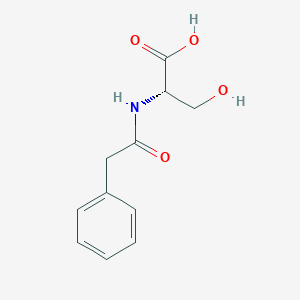

N-(Phenylacetyl)-L-serine

Description

Structure

3D Structure

Properties

CAS No. |

2752-53-6 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

(2S)-3-hydroxy-2-[(2-phenylacetyl)amino]propanoic acid |

InChI |

InChI=1S/C11H13NO4/c13-7-9(11(15)16)12-10(14)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14)(H,15,16)/t9-/m0/s1 |

InChI Key |

FNHVSHKKUKMXJJ-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)N[C@@H](CO)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CO)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Phenylacetyl L Serine and Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis provides an elegant convergence of biological catalysis and chemical reactions to achieve high selectivity and efficiency. For the synthesis of N-(Phenylacetyl)-L-serine, this often involves the use of enzymes for stereoselective transformations, such as the resolution of racemic mixtures and the specific formation of amide bonds.

Enzymatic Resolution and Racemization Strategies for N-Phenylacetyl Amino Acids

A key challenge in the synthesis of enantiomerically pure this compound is the control of stereochemistry. Chemoenzymatic approaches often employ a dynamic kinetic resolution (DKR) process. This strategy combines the enantioselective acylation or deacylation of a racemic mixture of an amino acid derivative with the in situ racemization of the unreacted enantiomer. This allows for a theoretical yield of 100% of the desired single enantiomer.

Lipases, such as Candida antarctica lipase B (CALB), are frequently used for the kinetic resolution of racemic amines and amino acid derivatives. nih.govorganic-chemistry.org In a typical DKR, the lipase selectively acylates one enantiomer of the amino acid, leaving the other unreacted. Simultaneously, a racemization catalyst, often a palladium-based complex, converts the unreacted enantiomer back into the racemic mixture, making it available for the enzymatic acylation. organic-chemistry.org While specific examples for this compound are not abundant in readily available literature, the principle has been successfully applied to a variety of primary amines and amino acid amides. nih.govorganic-chemistry.org

The racemization of N-acyl α-amino acids is a critical step in this process. Palladium complexes have been shown to be effective for the mild racemization of various N-acyl α-amino acids, offering an improvement over previously used rhodium-based catalysts. nih.gov

Table 1: Comparison of Racemization Catalysts for N-Acyl α-Amino Acids

| Catalyst System | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Palladium Complexes (e.g., Pd(PPh₃)₄) | Lower catalyst loading, faster reaction rates, air-stable. | May require an induction period. | nih.gov |

Biocatalytic Transformations Involving Phenylacetyl Moieties

The direct enzymatic acylation of L-serine with a phenylacetyl donor is another attractive chemoenzymatic route. Penicillin acylases (PAs), enzymes widely used in the production of semi-synthetic β-lactam antibiotics, have demonstrated utility in both the synthesis and hydrolysis of N-acylated compounds. nottingham.ac.ukfrontiersin.org These enzymes can catalyze the transfer of an acyl group from a suitable donor to an amino group. nottingham.ac.uk For instance, penicillin G acylase is known to catalyze acyl transfer reactions from esters of phenylglycine to 6-aminopenicillanic acid (6-APA). nottingham.ac.uksharif.edu

The substrate specificity of penicillin acylases can be a limiting factor, as they are highly selective for the phenylacetyl group in their natural substrate, penicillin G. nih.gov However, research has shown that PAs from sources like Alcaligenes faecalis and Escherichia coli can also recognize and act upon other N-acyl groups, including the benzyloxycarbonyl protecting group. nih.gov This suggests the potential for using penicillin acylase or engineered variants for the direct N-acylation of L-serine with a phenylacetyl donor, such as phenylacetic acid esters.

Aminoacylases are another class of enzymes that show promise for the biocatalytic synthesis of N-acyl amino acids. nih.gov While traditionally used for the resolution of racemic N-acetyl amino acids, their synthetic potential is being increasingly explored. nih.gov

Chemical Synthesis Strategies

Conventional chemical synthesis offers robust and scalable methods for the preparation of this compound. The primary challenge in the chemical synthesis is achieving regioselectivity, specifically the acylation of the amino group in the presence of the hydroxyl group of the serine side chain.

Regioselective Acylation Techniques for Hydroxyamino Acids, including Serine Derivatives

The presence of two nucleophilic groups (amino and hydroxyl) in serine necessitates careful control of reaction conditions to achieve selective N-acylation. While O-acylation can be favored under acidic conditions, N-acylation is typically performed under basic or neutral conditions. nih.gov

One approach to achieve regioselective N-acylation is to perform the reaction in an aqueous medium. The higher nucleophilicity of the amino group compared to the hydroxyl group at a suitable pH can drive the reaction towards the desired N-acylated product. Recent developments have also explored electrochemical N-acylation of carboxylic acids with amines in aqueous media, offering a sustainable and chemoselective method. rsc.org Another strategy involves the use of acylsilanes in the presence of a mild chlorinating agent under aqueous acidic conditions, which has been shown to be highly chemoselective for N-acylation. nih.gov

A method for the acylation of free diamino acids using succinimidyl esters at a pH over 10 has been described to achieve preferential acylation at the terminal amino group, which could be adapted for the selective N-acylation of serine. google.com

Utilization of Phenylacetyl Chloride as a Synthetic Precursor in Amino Acid Functionalization

Phenylacetyl chloride is a common and reactive precursor for the introduction of the phenylacetyl group onto an amino acid. The Schotten-Baumann reaction is a classical method for the N-acylation of amines using an acyl chloride under basic aqueous conditions. This method is widely applicable to the synthesis of amides from amines and acid chlorides.

In the context of this compound synthesis, L-serine would be reacted with phenylacetyl chloride in the presence of a base, such as sodium hydroxide or an organic base like triethylamine. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The use of a two-phase solvent system, consisting of water and an organic solvent, is a common feature of Schotten-Baumann conditions. google.com

Table 2: Key Parameters of the Schotten-Baumann Reaction for N-Acylation

| Parameter | Description |

|---|---|

| Acylating Agent | Phenylacetyl chloride |

| Substrate | L-serine |

| Base | Sodium hydroxide, triethylamine, or other suitable base. |

| Solvent | Typically a biphasic system (e.g., water and dichloromethane). |

Investigation of Non-Enzymatic Formation Mechanisms of N-Acylated Amino Acid Conjugates

N-acylated amino acids can also be formed through non-enzymatic pathways, particularly through the reaction of amino acids with reactive acyl-CoA species. Phenylacetyl-CoA is a metabolite formed from the activation of phenylacetic acid by phenylacetate-CoA ligase. wikipedia.orgnih.govrhea-db.org

Studies have shown that acyl-CoA thioesters, such as acetyl-CoA and succinyl-CoA, can non-enzymatically acylate protein lysine (B10760008) residues. nih.gov This occurs due to the inherent reactivity of the thioester bond towards nucleophiles. The rate of this non-enzymatic acylation can be influenced by the structure of the acyl-CoA molecule. For instance, some acyl-CoAs can undergo intramolecular catalysis to form highly reactive cyclic anhydride intermediates, which then readily acylate nucleophilic groups on proteins and potentially free amino acids. nih.gov

The non-enzymatic reaction between phenylacetyl-CoA and L-serine could therefore represent a potential route for the formation of this compound under physiological conditions, particularly in cellular environments where the concentration of phenylacetyl-CoA might be elevated. This non-enzymatic acylation is a crucial consideration in metabolomic studies and in understanding the biological roles of N-acylated amino acids.

Enzymatic Interactions and Biocatalysis Involving N Phenylacetyl L Serine

Substrate Specificity and Kinetic Analysis with Serine β-Lactamases and Dd-Peptidases

The interaction of phenylacetyl derivatives with serine β-lactamases and DD-peptidases, key enzymes in bacterial cell wall metabolism and antibiotic resistance, reveals surprising substrate preferences and provides insight into their active site mechanisms.

Kinetic studies on the hydrolysis of 3-carboxyphenyl N-(phenylacetyl)-α-hydroxyglycinate, an α-hydroxydepsipeptide substrate, by various serine β-lactamases and DD-peptidases have uncovered a notable and unexpected enantiomeric preference. nih.govrsc.org While β-lactamases typically show a preference for L(S) enantiomers and DD-peptidases for D(R) enantiomers, experiments demonstrate that both classes of enzymes strongly favor the D(R) enantiomer of this particular substrate. nih.govrsc.org

Class C β-lactamases (P99 and ampC) are capable of hydrolyzing both enantiomers, but still exhibit a strong preference for the D(R) form. nih.gov In contrast, Class A (TEM-2), Class D (OXA-1) β-lactamases, and the Streptomyces R61 and Actinomadura R39 DD-peptidases catalyze the hydrolysis of only the D(R) enantiomer at any significant rate. nih.govrsc.org This indicates a switch in stereochemical preference for the β-lactamases when interacting with this specific phenylacetyl-containing substrate, a departure from precedents set by other depsipeptide substrates. nih.gov

Table 1: Enantiomeric Preference of Various Enzymes for the Hydrolysis of 3-carboxyphenyl N-(Phenylacetyl)-α-hydroxyglycinate

| Enzyme Class | Enzyme Name | Enantiomer(s) Hydrolyzed | Preferred Enantiomer |

|---|---|---|---|

| Class A β-Lactamase | TEM-2 | D(R) only | D(R) |

| Class C β-Lactamase | P99, ampC | Both D(R) and L(S) | D(R) |

| Class D β-Lactamase | OXA-1 | D(R) only | D(R) |

| DD-Peptidase | Streptomyces R61 | D(R) only | D(R) |

| DD-Peptidase | Actinomadura R39 | D(R) only | D(R) |

This table is based on findings from kinetic analysis of substrate hydrolysis. nih.govrsc.org

Molecular modeling of the enzyme-substrate complex offers a potential explanation for the observed kinetics. In the active site of the P99 β-lactamase, it is suggested that the α-hydroxyl group of the N-(phenylacetyl)-α-hydroxyglycinate substrate may interact with conserved asparagine (Asn) and lysine (B10760008) (Lys) residues. nih.govrsc.org This interaction highlights that both α-hydroxy and α-amido substituents on a glycine (B1666218) ester substrate can enhance its productive binding within the β-lactamase active site. nih.govrsc.org These effects, however, are not cumulative. nih.gov This structural insight helps to explain the efficient binding and subsequent hydrolysis of the phenylacetyl derivative, contributing to a deeper understanding of the molecular recognition mechanisms employed by these enzymes.

Involvement in Microbial Enzymatic Degradation Pathways

Phenylacetate (B1230308), and by extension its derivatives, is a central intermediate in the microbial catabolism of various aromatic compounds, including the amino acid phenylalanine. nih.govpnas.org Bacteria have evolved a sophisticated and widespread enzymatic pathway to degrade the stable phenylacetyl moiety, which involves activation to a coenzyme A (CoA) thioester followed by a novel ring-cleavage strategy. nih.govpnas.orgnih.gov

The aerobic bacterial degradation pathway for phenylacetate is distinct from many other aromatic catabolic pathways because it processes all intermediates as CoA-thioesters, a feature more commonly associated with anaerobic metabolism. nih.govpnas.org The core mechanism involves the following key steps:

Activation : Phenylacetate is first converted to phenylacetyl-CoA by the enzyme phenylacetate-CoA ligase. nih.govpnas.org

Epoxidation : The aromatic ring of phenylacetyl-CoA is activated by a multicomponent oxygenase, PaaABCDE, which introduces an epoxide across the 1,2-position of the ring. pnas.orgnih.gov

Isomerization : The highly reactive and unstable epoxide intermediate is then isomerized by the enzyme PaaG to form an unusual seven-membered oxygen-containing heterocycle, an oxepin-CoA derivative. pnas.orgnih.govnih.gov

Hydrolytic Ring Cleavage : The oxepin-CoA ring is cleaved non-oxygenolytically through hydrolysis. nih.govnih.gov This reaction is catalyzed by the bifunctional enzyme PaaZ, which contains an enoyl-CoA hydratase domain that performs the ring cleavage to produce a highly reactive aldehyde. nih.govnih.gov The same enzyme's aldehyde dehydrogenase domain then oxidizes this aldehyde. nih.govnih.gov Subsequent steps resembling β-oxidation further break down the molecule into central metabolites like acetyl-CoA and succinyl-CoA. pnas.org

This entire pathway, from CoA activation to hydrolytic ring cleavage, represents a widespread paradigm for aerobic aromatic catabolism found in a significant percentage of sequenced bacteria, including Escherichia coli and Pseudomonas putida. nih.govpnas.org

The degradation of phenylacetyl derivatives is orchestrated by a suite of specialized enzymes, often encoded by a conserved paa gene cluster. nih.govresearchgate.net These enzymes each play a critical role in the metabolic sequence.

Table 2: Key Enzymes in the Bacterial Phenylacetyl Degradation Pathway

| Enzyme | Gene(s) | Function |

|---|---|---|

| Phenylacetate-CoA ligase | PaaK | Activates phenylacetate by attaching Coenzyme A (CoA), forming phenylacetyl-CoA. frontiersin.org |

| Ring-1,2-phenylacetyl-CoA epoxidase | PaaABCDE | A multicomponent monooxygenase that epoxidizes the aromatic ring of phenylacetyl-CoA. pnas.orgnih.gov |

| Ring-1,2-epoxyphenylacetyl-CoA isomerase | PaaG | Isomerizes the unstable epoxide intermediate into a more stable oxepin-CoA structure. pnas.orgnih.gov |

| Oxepin-CoA hydrolase / Aldehyde dehydrogenase | PaaZ | A bifunctional enzyme that first catalyzes the hydrolytic cleavage of the oxepin (B1234782) ring and then oxidizes the resulting aldehyde. nih.govnih.gov |

| Thioesterase | PaaI | Acts on early hydroxylated intermediates of the pathway, such as ring 1,2-epoxyphenylacetyl-CoA. pnas.org |

This table summarizes the functions of the core enzymes involved in the catabolism of phenylacetyl-CoA. pnas.orgnih.govnih.govfrontiersin.org

Broader Serine Derivative Biotransformations, exemplified by Serine Hydroxymethylase Activity on β-Phenylserines

Beyond specific degradation pathways, enzymes involved in central amino acid metabolism can also act on serine derivatives, demonstrating broader substrate acceptance and biocatalytic potential. Serine hydroxymethyltransferase (SHMT), a key pyridoxal (B1214274) phosphate-dependent enzyme in one-carbon metabolism, provides a clear example of this versatility through its activity on β-phenylserines. nih.govwikipedia.org

SHMT's primary physiological role is the reversible conversion of L-serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate. wikipedia.org However, the enzyme can also catalyze the THF-independent retro-aldol cleavage of various β-hydroxy amino acids, including β-phenylserine, breaking them down into glycine and an aldehyde (in this case, benzaldehyde). nih.gov

A thermostable SHMT from Pseudoxanthomonas taiwanensis (ITBSHMT_1) has been characterized, showing optimal activity for the retro-aldol cleavage of phenylserine (B13813050) at 80 °C and pH 7.5. nih.gov The enzyme also demonstrates the ability to synthesize β-hydroxy amino acids through aldol (B89426) condensation, with the synthesis of threonine and phenylserine showing less dependence on the presence of THF compared to serine synthesis. nih.gov This demonstrates the broader applicability of enzymes like SHMT in the biotransformation of serine derivatives beyond their canonical substrates.

Table 3: Kinetic Parameters of Thermostable SHMT (ITBSHMT_1)

| Parameter | Value | Unit |

|---|---|---|

| Vmax | 242 | U/mg |

| Km | 23.26 | mM |

| Kcat | 186 | s⁻¹ |

| Kcat/Km | 8 | (mM·s)⁻¹ |

This table presents the kinetic constants for the retro-aldol cleavage of phenylserine by the purified ITBSHMT_1 enzyme. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| N-(Phenylacetyl)-L-serine |

| 3-carboxyphenyl N-(phenylacetyl)-α-hydroxyglycinate |

| Phenylacetate |

| Phenylacetyl-CoA |

| Acetyl-CoA |

| Succinyl-CoA |

| Ring 1,2-epoxyphenylacetyl-CoA |

| Oxepin-CoA |

| L-serine |

| Glycine |

| β-Phenylserine |

| Tetrahydrofolate (THF) |

| 5,10-methylenetetrahydrofolate |

| Benzaldehyde |

| Threonine |

| Ampicillin |

| Clavulanic acid |

| Sulbactam |

| Tazobactam |

| Benzylpenicillin |

| Carbapenems |

| Cephalosporin |

| Penicillin |

| Glutamine |

| Phenylalanine |

| Phenylpyruvic acid |

Metabolic Pathways and Biological Roles of Phenylacetyl Amino Acid Conjugates

Integration into Amino Acid Metabolism Networks

The biosynthesis of phenylacetyl-amino acid conjugates is intrinsically linked to the metabolic fates of several key amino acids. The formation of N-(Phenylacetyl)-L-serine represents a convergence of pathways involved in the processing of aromatic amino acids and the central metabolism of aliphatic amino acids.

Connections to Phenylalanine Metabolism and Phenylacetic Acid Formation

The phenylacetyl moiety of this compound is derived from the essential amino acid L-phenylalanine. The metabolic journey from phenylalanine to phenylacetic acid (PAA) is a multi-step process that involves both host and microbial enzymes. In humans, phenylalanine is primarily hydroxylated to form tyrosine by phenylalanine hydroxylase. nih.gov However, alternative catabolic routes can lead to the formation of PAA.

The initial step in PAA production often involves the transamination or deamination of phenylalanine to yield phenylpyruvic acid. nih.gov This intermediate can then undergo oxidative decarboxylation to form phenylacetaldehyde, which is subsequently oxidized to phenylacetic acid. nih.gov Another route involves the decarboxylation of phenylpyruvate to phenylacetaldehyde, followed by oxidation. nih.gov

Gut microbiota play a significant role in converting dietary phenylalanine into PAA. nih.gov A wide array of microbial enzymes, including phenylalanine dehydrogenase and aromatic amino acid aminotransferases, can initiate this conversion. nih.gov Following its formation, PAA is absorbed into circulation and transported to the liver and kidneys. Here, it is activated to its coenzyme A thioester, phenylacetyl-CoA, a necessary step for its conjugation with an amino acid. al-edu.com This conjugation is a detoxification mechanism, converting PAA into a more water-soluble form for excretion. While conjugation with glutamine (forming phenylacetylglutamine) is predominant in humans and other primates, and glycine (B1666218) conjugation is common in many other mammals, other amino acids like serine can also be utilized. royalsocietypublishing.org

Table 1: Key Enzymes in Phenylacetic Acid (PAA) Formation and Conjugation

| Enzyme/Enzyme Class | Role | Metabolic Pathway |

|---|---|---|

| Phenylalanine Dehydrogenase | Converts Phenylalanine to Phenylpyruvate | Phenylalanine Metabolism |

| Aromatic Amino Acid Aminotransferase | Converts Phenylalanine to Phenylpyruvate | Phenylalanine Metabolism |

| Acyl-CoA Synthetase | Activates PAA to Phenylacetyl-CoA | Amino Acid Conjugation |

| Acyl-CoA:amino acid N-acyltransferase | Transfers phenylacetyl group to an amino acid | Amino Acid Conjugation |

Interplay with Glycine, Serine, and Threonine Metabolic Pathways

The formation of this compound directly draws upon the intracellular pool of L-serine, linking PAA metabolism to the central pathways of glycine, serine, and threonine. These three amino acids are metabolically interconnected. kegg.jp

L-serine is synthesized in the body from the glycolytic intermediate 3-phospho-D-glycerate. kegg.jpcabidigitallibrary.org It is a non-essential amino acid, but its de novo synthesis is vital for normal development, particularly in the central nervous system. cabidigitallibrary.org

The metabolic relationship between serine and glycine is particularly intimate. The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. nih.gov This reaction is a cornerstone of one-carbon metabolism. Threonine, an essential amino acid, can also be a source of glycine through the action of threonine dehydrogenase and other enzymes. nih.gov

Therefore, the conjugation of PAA with L-serine creates a metabolic demand that can influence the availability of not only serine but also glycine and threonine. A significant diversion of L-serine toward the formation of this compound could potentially alter the flux through these interconnected pathways, impacting the numerous cellular processes that depend on these amino acids. nih.gov

Microbial Contribution to Phenylacetyl Conjugate Biosynthesis and Transformation

Microorganisms, particularly those residing in the gut, are central to the production of the PAA precursor required for the synthesis of phenylacetyl conjugates. The transformation of dietary L-phenylalanine into PAA is largely attributed to the metabolic activities of the gut microbiome. nih.gov Various bacterial species possess the enzymatic machinery to deaminate and decarboxylate phenylalanine to produce PAA. nih.govmdpi.com For instance, yeasts such as Yarrowia lipolytica and bacteria like Pseudomonas and Gluconobacter oxydans have been shown to efficiently convert phenylalanine to PAA. mdpi.comresearchgate.netgoogle.com

The microbial production of PAA is a key step in the meta-organismal (host-microbe) pathway that leads to the formation of phenylacetyl-amino acid conjugates. nih.gov While the final conjugation step, such as the formation of phenylacetylglutamine, primarily occurs in the host's liver and kidneys, the initial and rate-limiting production of PAA is dependent on microbial activity. nih.gov

Furthermore, microbial systems have been engineered for the artificial biosynthesis of phenylacetyl conjugates, such as phenylacetyl-homoserine lactones, demonstrating the potential of microorganisms to catalyze the formation of the amide bond between PAA and an amino acid derivative. nih.gov This suggests that while host enzymes are primarily responsible for conjugation in mammals, microbial enzymes with similar capabilities exist. Microbes can also be involved in the further transformation or degradation of aromatic compounds, including PAA itself. mdpi.comresearchgate.net

Functional Implications in Cellular Biochemistry through Serine Metabolism

The conjugation of PAA with L-serine has significant functional implications that extend beyond simple detoxification. By consuming L-serine, this process can modulate the diverse and critical biochemical roles of this amino acid. researchgate.net

L-serine is a central node in cellular metabolism. Its most critical functions include:

One-Carbon Metabolism: L-serine is the primary donor of one-carbon units to the folate cycle. nih.gov These units are essential for the synthesis of purines and thymidylate (a pyrimidine), which are the building blocks of DNA and RNA. They are also required for the remethylation of homocysteine to methionine, which is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for countless methylation reactions. nih.govnih.gov A high rate of this compound synthesis could limit the availability of one-carbon units, potentially impacting nucleotide synthesis and cellular methylation capacity.

Biosynthesis of Biomolecules: L-serine serves as a precursor for the synthesis of several other crucial molecules. It is required for the production of:

Glycine and Cysteine: Two other amino acids with important physiological roles, including glutathione (B108866) synthesis. nih.govnih.gov

Sphingolipids and Phospholipids: Such as phosphatidylserine, which are critical components of cell membranes and are involved in cell signaling. nih.govnih.gov

Neurotransmitters: Astrocytes synthesize L-serine and release it to neurons, where it serves as a precursor for both glycine and D-serine, which are important neurotransmitters that modulate neuronal activity. nih.govresearchgate.net

The diversion of L-serine to form this compound acts as a metabolic sink. This can create a competitive situation where the detoxification of PAA vies with essential anabolic and signaling pathways for a common substrate. Consequently, conditions leading to high levels of PAA production could indirectly perturb a wide range of fundamental cellular processes by depleting the L-serine pool. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of N Phenylacetyl L Serine and Analogues

Impact of the N-Phenylacetyl Moiety on Biological Efficacy across Enzyme Systems

Research on analogues such as 3-carboxyphenyl N-(phenylacetyl)-α-hydroxyglycinate has demonstrated the importance of the N-phenylacetyl group for its activity as a substrate for serine β-lactamases and DD-peptidases. In comparative studies, the presence of the classic amido side chain provided by the N-phenylacetyl group leads to a more effective substrate compared to analogues with an alkyl (benzyl) side chain nih.gov. This suggests that the amide bond and the aromatic ring of the phenylacetyl group are crucial for productive interactions within the enzyme's active site.

The phenylacetyl group can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions, with amino acid residues in the enzyme's binding pocket. These interactions can contribute to the stabilization of the enzyme-ligand complex, thereby enhancing the compound's potency and specificity. The electronic properties of the phenylacetyl group can also influence the reactivity of the adjacent carbonyl group, which is often involved in the catalytic mechanism of target enzymes.

Stereochemical Influence on Ligand-Target Interactions and Enzymatic Preferences

The stereochemistry of the serine backbone is a critical determinant of the biological activity of N-(Phenylacetyl)-L-serine, profoundly influencing its interaction with chiral biological macromolecules like enzymes. The vast majority of biological systems exhibit a strong preference for one stereoisomer over another.

In the context of N-(phenylacetyl) substituted amino acid analogues, studies have revealed a distinct stereochemical preference by certain enzymes. For instance, serine β-lactamases and DD-peptidases show a strong preference for the D(R)-enantiomer of 3-carboxyphenyl N-(phenylacetyl)-α-hydroxyglycinate nih.gov. This is noteworthy because β-lactamases typically prefer L(S) enantiomers, indicating that the N-phenylacetyl group can influence and even reverse the typical stereochemical preference of an enzyme nih.gov. This highlights the intricate interplay between different parts of the molecule in determining its interaction with a biological target.

The distinct biological roles of L-serine and D-serine further underscore the importance of stereochemistry. L-serine is a fundamental building block of proteins and a precursor to numerous essential biomolecules frontiersin.org. In contrast, D-serine, synthesized from L-serine by the enzyme serine racemase, acts as a potent co-agonist at the 'glycine site' of N-methyl-D-aspartate (NMDA) receptors in the mammalian brain, playing a crucial role in neurotransmission frontiersin.orgnih.govnih.govimrpress.comnih.govresearchgate.netresearchgate.netresearchgate.net. This functional divergence implies that this compound and its D-enantiomer would likely interact with entirely different sets of biological targets and exhibit distinct pharmacological profiles.

The specific three-dimensional arrangement of the carboxyl, hydroxyl, and N-phenylacetylamino groups around the chiral center of serine dictates the molecule's ability to fit into the active site of an enzyme. An incorrect stereochemical configuration can lead to steric clashes or the inability to form crucial hydrogen bonds and other interactions necessary for binding and catalysis.

| Compound/Enantiomer | Enzyme/Receptor | Observed Stereochemical Preference |

| D(R)-enantiomer of 3-carboxyphenyl N-(phenylacetyl)-α-hydroxyglycinate | Serine β-lactamases and DD-peptidases | Preferred enantiomer for hydrolysis nih.gov |

| L-Serine | Protein synthesis | The exclusive enantiomer incorporated into proteins |

| D-Serine | NMDA Receptor | Potent co-agonist at the 'glycine site' nih.govresearchgate.net |

Design Principles for Serine-Based Inhibitors and Modulators, including SARS-CoV 3CL Protease Inhibitors

Serine and its derivatives serve as versatile scaffolds for the design of enzyme inhibitors and modulators due to the presence of key functional groups—the carboxylic acid, the hydroxyl group, and the amino group—that can be readily modified to optimize interactions with a target enzyme. The design of such inhibitors often relies on mimicking the transition state of the enzymatic reaction or exploiting specific binding pockets within the enzyme's active site.

A prominent example of the application of these design principles is the development of inhibitors for the SARS-CoV 3CL protease (3CLpro), a cysteine protease essential for viral replication. Although 3CLpro is a cysteine protease, the principles of designing inhibitors based on amino acid scaffolds are transferable. Serine derivatives have been explored as potential 3CLpro inhibitors due to their ability to present key pharmacophoric features in a spatially defined manner.

Key design principles for serine-based inhibitors include:

Warhead Moieties: The hydroxyl group of serine can be replaced or modified to introduce an electrophilic "warhead" that can form a covalent bond with a nucleophilic residue (like serine or cysteine) in the enzyme's active site.

Side Chain Modifications: The side chain of the serine can be altered to optimize interactions with specific sub-pockets of the enzyme's active site. For instance, in the context of viral proteases, these modifications are designed to fit into the S1, S2, etc., pockets that normally accommodate the side chains of the natural peptide substrate.

N- and C-terminal Modifications: The amino and carboxyl groups of serine can be functionalized to extend the inhibitor and occupy larger regions of the active site, thereby increasing affinity and specificity. The N-phenylacetyl group in this compound is an example of such an N-terminal modification.

In the development of SARS-CoV 3CLpro inhibitors, functionalized serine derivatives have been designed based on known inhibitors and computational simulations. Structure-activity relationship studies of these derivatives have shown that modifications at various positions can significantly impact their inhibitory potency. For example, the introduction of different substituents on the phenyl ring of a cinnamoyl-L-serine scaffold was found to influence the IC50 values against the protease.

| Inhibitor Scaffold | Target Enzyme | Design Principle | Key Findings |

| Functionalized Serine Derivatives | SARS-CoV 3CL Protease | Mimicking substrate binding and introducing functional groups for enhanced interaction. | Modifications at the P'1 and P4 positions of the serine scaffold significantly affect inhibitory activity. |

Comparative Analysis with Other N-Acylated and O-Acylated Serine Derivatives

The biological properties of serine derivatives are significantly influenced by whether the acylation occurs at the nitrogen (N-acylation) or the oxygen (O-acylation) atom. This compound is an N-acylated derivative, and its properties can be better understood by comparing it with other N-acylated and O-acylated serine compounds.

N-Acylated Serine Derivatives:

N-acylation of the amino group of serine results in an amide bond. This modification is generally stable and can have a profound impact on the molecule's biological activity. For instance, N-acyl homoserine lactones, which are structurally related to N-acylated serine, are important signaling molecules in bacterial quorum sensing. The nature of the acyl chain in these molecules is critical for their specific biological function.

The N-phenylacetyl group in this compound introduces a bulky, hydrophobic aromatic moiety. This can facilitate binding to enzymes with hydrophobic pockets and can also influence the molecule's solubility and membrane permeability.

O-Acylated Serine Derivatives:

O-acylation of the hydroxyl group of serine results in an ester bond. O-acetyl-L-serine, for example, is an important intermediate in the biosynthesis of cysteine in bacteria and plants, being the substrate for the enzyme O-acetylserine sulfhydrylase nih.gov. The O-acyl group in these derivatives can act as a leaving group in enzymatic reactions.

Compared to the amide bond in N-acylated derivatives, the ester bond in O-acylated derivatives is generally more susceptible to hydrolysis, both chemically and enzymatically. This difference in stability can be exploited in the design of prodrugs or transient inhibitors.

The O- to N-acyl shift is a known chemical transformation where an O-acyl group on a hydroxyamino acid can migrate to the amino group under basic conditions. This highlights the differential reactivity of the two positions.

| Type of Acylation | Bond Formed | Chemical Stability | Biological Role/Example |

| N-Acylation | Amide | Generally stable | N-Acyl homoserine lactones (quorum sensing), this compound |

| O-Acylation | Ester | More susceptible to hydrolysis | O-Acetyl-L-serine (cysteine biosynthesis) nih.gov |

Molecular Modeling and Computational Studies

Ligand-Protein Docking Simulations for Putative Binding Mode Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method is crucial for understanding the molecular basis of a ligand's biological activity and for predicting its binding affinity. The process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.govmdpi.com

While specific docking studies for N-(Phenylacetyl)-L-serine are not extensively documented in publicly available literature, the methodology can be applied to predict its binding mode with potential protein targets. For instance, based on the structural similarity of its N-acyl amino acid scaffold to endogenous signaling molecules, potential targets could include G-protein coupled receptors (GPCRs) or enzymes involved in lipid metabolism. mdpi.comnih.gov

A hypothetical docking study of this compound would involve the following steps:

Preparation of the Protein and Ligand: The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and optimized using molecular modeling software.

Docking Simulation: A docking program, such as AutoDock or GOLD, would be used to place the ligand into the defined binding site of the protein. nih.gov The program would explore various rotational and translational degrees of freedom of the ligand and the flexibility of key amino acid side chains in the binding pocket.

Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding free energy. The top-ranked poses would then be visually inspected to analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the protein.

These simulations could reveal a putative binding mode, highlighting the specific amino acid residues that are crucial for the interaction. This information is invaluable for understanding its potential mechanism of action and for designing derivatives with improved binding affinity and selectivity.

| Docking Software | Scoring Function Principle | Typical Application |

| AutoDock | Empirical free energy scoring function | Virtual screening, binding mode prediction |

| GOLD | Genetic algorithm for ligand flexibility | Detailed binding mode analysis |

| Glide | Hierarchical search with empirical scoring | High-throughput virtual screening |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes of a ligand and its complex with a protein over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms vary with time.

For this compound, MD simulations can be employed to:

Analyze Conformational Preferences: In solution, this compound is not a rigid molecule. MD simulations can explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. This is crucial as the bioactive conformation that binds to a target protein may not be the lowest energy conformation in solution.

Assess Binding Stability: Once a putative binding pose is obtained from docking simulations, MD simulations can be used to assess the stability of the ligand-protein complex. By simulating the complex in a realistic environment (e.g., solvated in water with ions), one can observe whether the ligand remains stably bound in the binding site or if it dissociates. Analysis of the simulation trajectory can reveal key interactions that contribute to the stability of the complex. researchgate.net

Studies on related N-acyl homoserine lactones have demonstrated the utility of MD simulations in understanding how ligand binding induces conformational changes in receptor proteins, which in turn modulates their function. mdpi.com Similar approaches could be applied to this compound to understand its interaction with potential biological targets.

| Simulation Parameter | Description | Relevance |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | Assesses the stability of the protein and ligand over the simulation time. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Quantifies the contribution of hydrogen bonding to binding stability. |

Quantum Chemical Calculations for Elucidating Reaction Mechanisms, particularly Non-Enzymatic Processes

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. These methods can provide detailed insights into reaction mechanisms, transition states, and reaction energetics that are often inaccessible through experimental means alone.

A key application for this compound is the elucidation of the mechanism of its non-enzymatic hydrolysis. The amide bond in this compound can undergo hydrolysis to yield phenylacetic acid and L-serine. Quantum chemical calculations can be used to model this process in detail.

A study on the amide hydrolysis of a similar compound, N-(o-carboxybenzoyl)-L-amino acid, using density functional theory (B3LYP), revealed that the reaction barrier is significantly lower in solution than in the gas phase, with water molecules acting as both a catalyst and a reactant. The calculations also showed that a concerted mechanism is more favorable than a stepwise mechanism. nih.gov A similar computational approach could be applied to this compound to investigate the role of the serine hydroxyl group in intramolecular catalysis of the amide bond cleavage.

Such calculations would involve:

Modeling the Reactants, Transition States, and Products: The geometries of the starting material, the transition state for amide bond cleavage, and the final products would be optimized.

These theoretical studies can provide a fundamental understanding of the chemical stability of this compound and can guide the design of more stable analogs if desired.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models can be broadly classified into two categories: 2D-QSAR and 3D-QSAR.

2D-QSAR: These models use descriptors that are calculated from the two-dimensional representation of the molecule, such as molecular weight, logP (a measure of lipophilicity), and topological indices. These descriptors are then correlated with the biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms.

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the three-dimensional structures of the molecules and their alignment. They calculate steric and electrostatic fields around the molecules and correlate these fields with biological activity. The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. nih.gov

For this compound, a QSAR study would involve synthesizing and testing a series of derivatives with variations in the phenylacetyl and serine moieties. The resulting data could then be used to build a QSAR model to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. Studies on other N-acyl amino acid derivatives have successfully employed QSAR to understand the structural requirements for their biological activities. researchgate.net

| QSAR Approach | Descriptors Used | Output |

| 2D-QSAR | Physicochemical properties, topological indices | A mathematical equation correlating descriptors with activity. |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields | 3D contour maps indicating favorable and unfavorable regions for activity. |

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response. Pharmacophore models are essential tools in rational ligand design and virtual screening. nih.gov

Pharmacophore mapping can be performed using two main approaches:

Ligand-Based Pharmacophore Modeling: This approach is used when the 3D structure of the target is unknown. It involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity.

Structure-Based Pharmacophore Modeling: When the structure of the target protein is available, a pharmacophore model can be generated based on the key interactions observed in the ligand-binding site.

For this compound, a pharmacophore model could be developed based on its structure and the structures of other known active N-acyl amino acids. Such a model might include features like a hydrophobic aromatic ring, a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide carbonyl oxygen and the carboxylate), and a hydroxyl group.

This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to have similar biological activity. This strategy, known as pharmacophore-based virtual screening, is a powerful and efficient method for discovering new lead compounds. Furthermore, the pharmacophore model can guide the rational design of new derivatives of this compound with enhanced activity by ensuring that any modifications retain the key pharmacophoric features.

Analytical Methodologies for Characterization and Detection

Chromatographic Techniques for Enantiomer Separation and Quantification

Chromatography is a cornerstone for the analysis of N-acylated amino acids, providing the necessary separation from other components and, importantly, from their stereoisomers.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the chiral analysis of volatile derivatives of amino acids, including N-(Phenylacetyl)-L-serine. Due to the low volatility of amino acids, derivatization is a mandatory step to convert the polar carboxyl and amino groups into more volatile moieties. mdpi.com

Derivatization: A common and effective derivatization strategy for N-acylated amino acids involves a two-step process:

Esterification: The carboxyl group is typically converted to an ester, such as a methyl or propyl ester. This is often achieved by reaction with an alcohol (e.g., methanol, propanol) in the presence of an acidic catalyst like acetyl chloride. acs.org

Acylation: Although the amino group is already acylated with a phenylacetyl group in this compound, the hydroxyl group of the serine residue also requires derivatization to improve volatility and chromatographic peak shape. This can be accomplished using various acylating agents, with fluorinated anhydrides like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) being common choices. nih.gov These reagents react with the hydroxyl group to form a stable ester.

The resulting derivative, for instance, N-(Phenylacetyl)-O-(trifluoroacetyl)-L-serine methyl ester, is sufficiently volatile for GC analysis.

Chiral Separation: The separation of the enantiomers (L and D forms) of the derivatized N-phenylacetyl-serine is achieved using a chiral stationary phase (CSP) within the GC column. A widely used and effective CSP for amino acid enantiomers is Chirasil-L-Val, which is a polysiloxane bonded with L-valine-tert-butylamide. nih.govresearchgate.net The differential interaction of the enantiomeric derivatives with the chiral stationary phase leads to their separation, resulting in distinct retention times for the L and D forms.

Detection and Quantification: Mass spectrometry is the preferred detection method due to its high sensitivity and selectivity. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity for trace-level detection. researchgate.net By monitoring characteristic fragment ions of the derivatized this compound, unambiguous identification and quantification can be achieved.

A hypothetical GC-MS analysis of derivatized N-phenylacetyl-serine enantiomers on a Chirasil-L-Val column is summarized in the table below.

| Parameter | Condition |

|---|---|

| GC Column | Chirasil-L-Val (25 m x 0.25 mm I.D., 0.16 µm film thickness) |

| Derivatization | Esterification with Methanol/Acetyl Chloride; Acylation with TFAA |

| Injection Mode | Splitless |

| Oven Program | Initial 80°C, ramp to 180°C at 4°C/min, hold for 10 min |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Detection | Selected Ion Monitoring (SIM) |

| Expected Elution Order | D-enantiomer followed by L-enantiomer |

Spectroscopic and Spectrometric Approaches for Structural Elucidation of this compound and its Derivatives

Spectroscopic and spectrometric techniques are indispensable for the definitive structural confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For this compound, the expected proton (¹H) NMR spectrum would show characteristic signals for the phenyl group protons (typically in the aromatic region, ~7.2-7.4 ppm), the methylene protons of the phenylacetyl group, and the protons of the L-serine moiety (the α-proton, and the two β-protons). The coupling patterns between these protons would confirm their connectivity. The carbon (¹³C) NMR spectrum would similarly show distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl (aromatic) | 7.20 - 7.40 | Multiplet |

| Phenylacetyl CH₂ | ~3.60 | Singlet |

| Serine α-CH | ~4.50 | Multiplet |

| Serine β-CH₂ | ~3.90 | Multiplet |

| Amide NH | ~8.20 | Doublet |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for its identification. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would typically produce the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) of the parent ion would reveal characteristic fragment ions. The fragmentation of N-acylated amino acids is influenced by the site of protonation and the nature of the acyl group. nih.gov For this compound, common fragmentation pathways would involve the loss of water (H₂O) and carbon monoxide (CO) from the serine backbone. The phenylacetyl group would also lead to characteristic fragment ions.

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecule | 224.09 |

| [M-H]⁻ | Deprotonated molecule | 222.08 |

| [M+H - H₂O]⁺ | Loss of water | 206.08 |

| [M+H - H₂O - CO]⁺ | Sequential loss of water and carbon monoxide | 178.08 |

| C₇H₇⁺ | Tropylium ion from phenylacetyl group | 91.05 |

Methodologies for Investigating N-Acylated Amino Acid Conjugates in Complex Biological Samples

The analysis of this compound in biological samples such as plasma, urine, or tissue homogenates presents additional challenges due to the complexity of the matrix and the typically low concentrations of the analyte. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity, selectivity, and specificity. lcms.cznih.gov

Sample Preparation: A crucial step in the analysis of biological samples is the removal of interfering substances, primarily proteins and lipids.

Protein Precipitation: This is a common first step where a cold organic solvent, such as acetonitrile or methanol, is added to the sample (e.g., plasma) to precipitate proteins. spandidos-publications.comthermofisher.com After centrifugation, the supernatant containing the analyte is collected.

Solid-Phase Extraction (SPE): For further cleanup and concentration of the analyte, SPE can be employed. creative-proteomics.com A reversed-phase sorbent (e.g., C18) can be used to retain this compound while more polar interferences are washed away. The analyte is then eluted with an organic solvent.

LC-MS/MS Analysis: The prepared sample extract is then analyzed by LC-MS/MS.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used. A C18 column is often employed with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid), run in a gradient elution mode. acs.orgrestek.com This allows for the separation of this compound from other endogenous components.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification. nih.gov In MRM, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes matrix interference and allows for accurate quantification, often to the picogram or nanogram per milliliter level.

| Parameter | Condition |

|---|---|

| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor ion (m/z 224.1) → Product ion (e.g., m/z 178.1) |

| Internal Standard | Stable isotope-labeled this compound (e.g., D₅-phenylacetyl) |

The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response. lcms.cz

Research Applications and Prospective Avenues

Development of Enzyme Inhibitors (e.g., Proteases, Kinases, β-Lactamases)

The N-acyl-alpha-amino acid scaffold is a common motif in the design of enzyme inhibitors. While direct inhibitory activity of N-(Phenylacetyl)-L-serine against proteases and kinases has not been extensively documented in publicly available research, the structural characteristics of the molecule suggest a potential for such applications. For instance, N-tosyl-L-phenylalanine chloromethyl ketone, a compound with a similar N-acylated amino acid structure, is a known inhibitor of the serine protease chymotrypsin nih.gov. This indicates that the phenylacetyl group in conjunction with an amino acid core can be accommodated within the active sites of certain proteases. Kinases, which are crucial regulators of cellular processes, are another major class of enzymes targeted by small molecule inhibitors acs.orged.ac.ukdrugbank.com. The development of kinase inhibitors often involves the synthesis of diverse chemical libraries to identify active scaffolds, and N-acylated amino acids could serve as a starting point for such explorations.

More concrete evidence exists for the interaction of related compounds with β-lactamases. A study on the kinetics and stereochemistry of the hydrolysis of 3-carboxyphenyl N-(phenylacetyl)-α-hydroxyglycinate, a depsipeptide structurally similar to this compound, revealed it to be an effective substrate for serine β-lactamases and DD-peptidases nih.gov. This suggests that the N-phenylacetyl group plays a role in the recognition and binding of the molecule within the active site of these bacterial enzymes. β-Lactamases are a primary cause of bacterial resistance to β-lactam antibiotics, and the development of new inhibitors is a critical area of research frontiersin.orgresearchgate.netresearchgate.net. The interaction of N-(phenylacetyl)-α-hydroxyglycinate with these enzymes indicates that this compound could be a valuable lead structure for the design of novel β-lactamase inhibitors.

Antimicrobial and Antifungal Research Potential of Related Phenylacetyl Amino Acid Derivatives

There is a growing body of research highlighting the antimicrobial and antifungal properties of N-acylated amino acids and their derivatives. The introduction of a lipophilic acyl chain to an amino acid can enhance its ability to interact with and disrupt microbial cell membranes.

A study on the synthesis and fungicidal activity of lipophilic N- and O-acyl derivatives of DL-serine and threo-DL-phenylserine demonstrated the potential of this class of compounds. Specifically, N-phenylacetyl-threo-DL-phenylserine was found to completely inhibit the growth of the mycelium of the fungus Verticillium dahliae researchgate.net. While this study did not test this compound directly, the potent activity of a closely related analog is a strong indicator of its potential antifungal properties. Further research has shown that other N-acyl amino acid derivatives possess significant antimicrobial and antifungal activities mdpi.comnih.govscilit.com. For example, N-acetyl-phenylalanine has been shown to inhibit the growth of Gram-positive bacteria researchgate.net.

The antimicrobial activity of these compounds is often dependent on the nature of both the acyl group and the amino acid. Phenylalanine and tryptophan-based surfactants with N-acyl groups have demonstrated promising antibacterial efficacy against a range of bacterial strains mdpi.com. The introduction of L-phenylalanine into an antimicrobial peptide was also shown to enhance its selective antibacterial activity against Gram-positive bacteria nih.gov. These findings underscore the general potential of phenylacetyl amino acid derivatives as a class of antimicrobial agents. The specific contribution of the serine moiety in this compound to its potential antimicrobial spectrum warrants further investigation.

Fungicidal Activity of N-Phenylacetyl-threo-DL-phenylserine

This table summarizes the fungicidal activity of N-phenylacetyl-threo-DL-phenylserine against Verticillium dahliae.

| Compound | Fungus | Activity |

|---|---|---|

| N-phenylacetyl-threo-DL-phenylserine | Verticillium dahliae | Complete inhibition of mycelium growth |

Utilization as Biochemical Probes and Tool Compounds in Mechanistic Studies

Biochemical probes are essential tools for elucidating the mechanisms of biological processes. The ability of N-(phenylacetyl)-α-hydroxyglycinate to act as a substrate for β-lactamases suggests that this compound and its derivatives could be developed into biochemical probes for studying these and other enzymes nih.gov. By incorporating reporter groups such as fluorescent tags or biotin, these molecules could be used to label the active sites of enzymes, enabling their detection and characterization.

The development of fluorescent probes for the chemo- and enantioselective recognition of amino acids is an active area of research nsf.gov. While no specific probe for this compound has been reported, the principles of molecular recognition used in these probes could be applied to design sensors for this compound. Furthermore, the synthesis of derivatives of this compound could provide a set of tool compounds to probe the structure-activity relationships of enzymes that interact with this scaffold. For example, systematically altering the phenylacetyl group or the serine side chain could provide insights into the binding requirements of a target enzyme.

Future Directions in Synthetic, Mechanistic, and Biological Research of this compound

The current body of research on this compound and its close analogs points to several promising avenues for future investigation.

Synthetic Chemistry:

Library Synthesis: The synthesis of a library of this compound derivatives with modifications to both the phenylacetyl group (e.g., substitution on the aromatic ring) and the serine moiety (e.g., esterification or replacement with other amino acids) would be valuable for structure-activity relationship studies.

Novel Conjugates: The conjugation of this compound to other molecules, such as known antibiotics or fluorescent probes, could lead to the development of novel therapeutic agents or research tools.

Mechanistic Studies:

Enzyme Inhibition: A systematic screening of this compound against a panel of proteases, kinases, and β-lactamases is warranted to identify specific enzyme targets. For any identified targets, detailed kinetic studies should be performed to elucidate the mechanism of inhibition.

Antimicrobial Mode of Action: If this compound is found to have significant antimicrobial activity, studies to determine its mechanism of action (e.g., membrane disruption, inhibition of specific metabolic pathways) would be crucial.

Biological Research:

Antimicrobial and Antifungal Spectrum: The antimicrobial and antifungal activity of this compound should be evaluated against a broad range of pathogenic bacteria and fungi.

Cellular Studies: The effects of this compound on mammalian cell lines should be investigated to assess its potential cytotoxicity and to explore any other biological activities, such as anti-inflammatory or anti-cancer effects. The synthesis and biological application of related compounds, such as polylactic acid derived from amino acids, highlight the potential for biocompatible materials nih.gov.

Q & A

Q. What experimental methods are recommended for synthesizing N-(Phenylacetyl)-L-serine, and how can reaction efficiency be optimized?

Synthesis typically involves coupling L-serine with phenylacetyl chloride under anhydrous conditions. A common protocol uses dichloromethane or tetrahydrofuran as solvents, with triethylamine or N,N-diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts. Reaction efficiency can be improved by maintaining low temperatures (0–4°C) during acyl chloride addition to minimize racemization. Post-synthesis, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization ensures high purity .

Q. How can researchers characterize the structural integrity of this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the phenylacetyl group’s presence (aromatic protons at δ 7.2–7.4 ppm) and the L-serine backbone (α-proton at δ 4.0–4.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 252.1 for CHNO).

- Polarimetry : Optical rotation measurements to confirm enantiomeric purity (e.g., [α] ≈ +15° in methanol) .

Q. What enzymatic systems interact with this compound, and how can these interactions be assayed?

β-lactamases (e.g., class C P99 enzyme) and DD-peptidases hydrolyze N-(phenylacetyl) derivatives. Assays involve monitoring hydrolysis kinetics via UV-Vis spectroscopy (e.g., absorbance changes at 240 nm for ester cleavage) or HPLC to separate and quantify products. For stereochemical analysis, peptidylglycine α-amidating lyase (PAL) can resolve enantiomers by selectively processing the L(S)-configuration, enabling chiral HPLC validation .

Advanced Research Questions

Q. What advanced analytical techniques enable precise quantification of this compound in biological matrices?

Stable isotope-labeled internal standards (e.g., N-(Phenylacetyl-d)glycine) are critical for LC-MS/MS quantification. Methodological steps include:

- Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate the compound.

- Chromatography : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid).

- Detection : Multiple reaction monitoring (MRM) for transitions like m/z 252 → 130 (quantifier) and 252 → 86 (qualifier) .

Q. How can researchers address conflicting kinetic data in enzymatic hydrolysis studies involving N-(phenylacetyl) derivatives?

Conflicts often arise from differences in enzyme isoforms or substrate stereochemistry. Mitigation strategies:

- Controlled Substrate Enantiomer Synthesis : Use chiral auxiliaries or enzymatic resolution to prepare pure enantiomers.

- Comparative Kinetics : Compare turnover rates (k) and Michaelis constants (K) across enzyme classes (e.g., class A vs. C β-lactamases).

- Inhibitor Profiling : Test competitive inhibitors (e.g., clavulanic acid for β-lactamases) to confirm active-site interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.